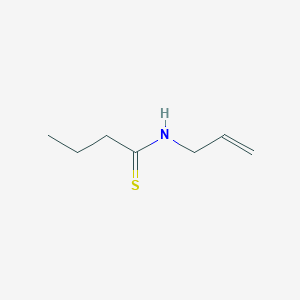![molecular formula C37H34O7 B14289907 (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone CAS No. 116460-43-6](/img/structure/B14289907.png)
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is an organic compound that features a complex structure with multiple methoxy and benzyloxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2,3,4-trimethoxybenzaldehyde, undergoes a reaction with a suitable reagent such as a Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Formation of the Benzyloxyphenyl Intermediate: 2,4,6-tris(benzyloxy)benzaldehyde is synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and benzyloxyphenyl intermediates under specific conditions, such as using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the benzyloxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of multiple methoxy and benzyloxy groups suggests that it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone involves its interaction with specific molecular targets. The methoxy and benzyloxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(methoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(ethoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(propyloxy)phenyl]methanone
Uniqueness
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is unique due to the presence of both methoxy and benzyloxy groups. This combination provides a distinct set of chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
116460-43-6 |
|---|---|
Fórmula molecular |
C37H34O7 |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
(2,3,4-trimethoxyphenyl)-[2,4,6-tris(phenylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C37H34O7/c1-39-31-20-19-30(36(40-2)37(31)41-3)35(38)34-32(43-24-27-15-9-5-10-16-27)21-29(42-23-26-13-7-4-8-14-26)22-33(34)44-25-28-17-11-6-12-18-28/h4-22H,23-25H2,1-3H3 |
Clave InChI |
OBHPZJNHJNYDGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
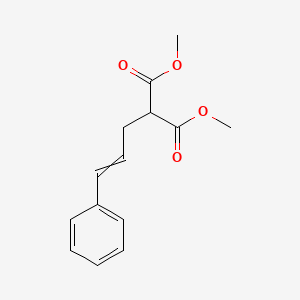

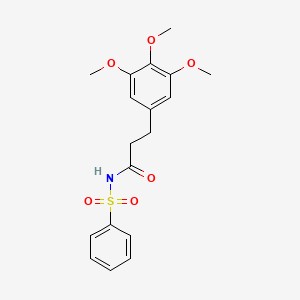
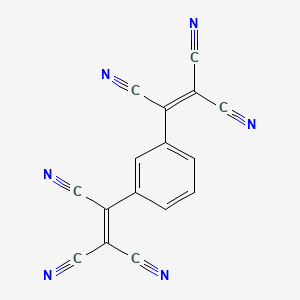
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

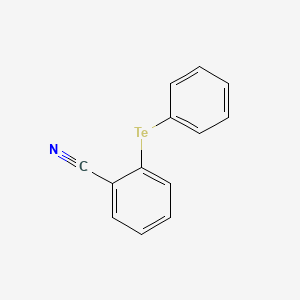

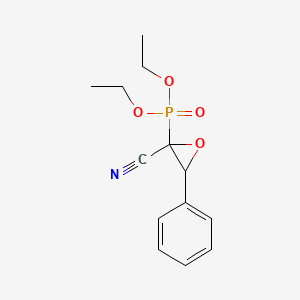
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)

